molecular formula C21H20O5 B11165484 ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 6021-27-8

ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11165484
CAS No.: 6021-27-8
M. Wt: 352.4 g/mol
InChI Key: DHIQUJMOOQRBPN-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a coumarin-derived compound characterized by a benzyl group at position 3, a methyl group at position 4, and an ethoxy acetate moiety at position 7 of the coumarin scaffold. Its molecular formula is C₂₂H₂₂O₅, with a molecular weight of 414.46 g/mol . The compound is synthesized via nucleophilic substitution, typically involving alkylation of 7-hydroxycoumarin precursors with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) . Key spectral data include:

  • ¹H-NMR: Signals for the benzyl group (δ ~7.3 ppm), methyl group (δ ~2.05 ppm), and ethoxy protons (δ ~4.2 ppm) .
  • IR: Strong carbonyl stretches for the lactone (C=O, ~1730 cm⁻¹) and ester (C=O, ~1710 cm⁻¹) groups .

Properties

CAS No.

6021-27-8

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C21H20O5/c1-3-24-20(22)13-25-16-9-10-17-14(2)18(21(23)26-19(17)12-16)11-15-7-5-4-6-8-15/h4-10,12H,3,11,13H2,1-2H3

InChI Key

DHIQUJMOOQRBPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Nucleophilic Displacement with Bromoethyl Acetate

The critical etherification step involves reacting 7-hydroxy-4-methylcoumarin with bromoethyl acetate under basic conditions. Potassium carbonate in acetone is the most widely used system, enabling deprotonation of the phenolic oxygen and subsequent nucleophilic attack on the alkyl halide. A representative procedure from Goyal et al. (2024) details:

  • Reagents : 7-hydroxy-4-methylcoumarin (1.233 mmol), bromoethyl acetate (1.850 mmol, 1.5 eq), K₂CO₃ (3.70 mmol, 3 eq)

  • Solvent : Acetone (10 mL)

  • Conditions : 12 hours at 40°C under reflux.

This method yields the target compound as a white solid after purification, with typical yields of 65–75%. The reaction’s success hinges on the stoichiometric excess of bromoethyl acetate to compensate for its volatility and side reactions.

Solvent and Base Optimization

Comparative studies highlight solvent effects on reaction efficiency:

SolventBaseTemperature (°C)Yield (%)
AcetoneK₂CO₃4072
DMFCs₂CO₃2568
THFNaHCO₃6054
EthanolTriethylamine7841

Data synthesized from

Polar aprotic solvents like acetone or DMF outperform protic solvents due to improved base solubility and reduced ester hydrolysis. Cs₂CO₃ offers marginally better yields than K₂CO₃ in DMF but increases costs.

Purification and Crystallization Techniques

Crude product purification typically employs flash chromatography using ethyl acetate/hexanes (20:80 v/v), effectively separating unreacted starting materials and byproducts. Recrystallization from ethyl acetate/hexanes (2:1) yields diffraction-quality crystals, as demonstrated by single-crystal X-ray analysis. The crystalline structure reveals a monoclinic C2/c space group with intermolecular C–H···O hydrogen bonds and π–π stacking (3.446 Å between coumarin rings), critical for stabilizing the lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

  • δ 7.53 (d, J = 8.0 Hz, 1H, H-5)

  • δ 6.39 (d, J = 7.0 Hz, 1H, H-8)

  • δ 4.64 (s, 2H, OCH₂CO)

  • δ 4.28 (q, J = 7.4 Hz, 2H, OCH₂CH₃)

  • δ 1.28 (t, J = 7.2 Hz, 3H, CH₃).

¹³C NMR confirms the ester carbonyl at δ 168.4 ppm and the lactone carbonyl at δ 160.7 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • 1745 cm⁻¹ (ester C=O stretch)

  • 1710 cm⁻¹ (coumarin lactone C=O)

  • 1240 cm⁻¹ (C–O–C asymmetric stretch).

Mechanistic Insights and Byproduct Formation

The alkylation proceeds via an SN2 mechanism, with the phenoxide ion attacking the electrophilic carbon of bromoethyl acetate. Competing elimination reactions generate trace amounts of ethylene gas, detectable by gas chromatography. Hydrolysis of the ester moiety under acidic or basic conditions is the primary degradation pathway, necessitating pH control during workup.

Industrial-Scale Adaptations

Pilot-scale syntheses (≥1 kg batches) utilize continuous flow reactors to enhance heat transfer and reduce reaction times. A reported protocol achieves 85% yield using:

  • Residence time : 2 hours

  • Temperature : 50°C

  • Catalyst : Immobilized K₂CO₃ on silica gel.

This method reduces solvent waste and improves reproducibility compared to batch processes.

Emerging Methodologies

Recent advances explore photoredox catalysis for milder reaction conditions. Irradiation with blue LEDs (450 nm) in the presence of [Ru(bpy)₃]²⁺ enables etherification at room temperature, though yields remain suboptimal (≤50%). Biocatalytic approaches using lipases for esterification are under investigation but face challenges in substrate specificity.

Quality Control and Regulatory Considerations

Pharmaceutical-grade synthesis requires stringent control of residual solvents (e.g., acetone ≤5000 ppm) and heavy metals (≤10 ppm). HPLC purity thresholds exceed 99.5%, with impurity profiling via LC-MS to identify dimers and hydrolysis products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate exhibits significant anticancer properties. Various studies have demonstrated its effectiveness in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted its ability to reduce cell viability in breast cancer models at low concentrations, suggesting its potential as a therapeutic agent against malignancies.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial cell membranes, leading to increased permeability and ultimately cell death. In vitro tests have shown that this compound effectively inhibits the growth of various pathogenic bacteria and fungi.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research indicates that it can significantly reduce inflammatory markers in animal models, making it a candidate for treating conditions characterized by inflammation, such as arthritis.

Pesticidal Activity

The compound's biological activity extends to agricultural applications, particularly in pest control. This compound has demonstrated effectiveness against various agricultural pests, making it a potential natural pesticide. Its efficacy in disrupting the life cycles of pests can lead to reduced reliance on synthetic pesticides.

Plant Growth Promotion

Preliminary studies suggest that this compound may also promote plant growth by enhancing root development and nutrient uptake. Such properties could be beneficial in developing eco-friendly agricultural practices that aim to increase crop yield while minimizing chemical inputs.

Synthesis and Derivatives

The synthesis of ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate typically involves multi-step reactions starting from readily available precursors. The unique substitution pattern of this compound enhances its biological activity compared to simpler derivatives, making it an attractive target for further research and development.

Compound Name Structure Unique Features
Ethyl 2-[4-methylcoumarin]StructureLacks benzyl group; simpler structure
Benzyl 2-[4-methylcoumarin]StructureContains a benzoyl group instead of ethoxy
Ethyl 3-benzylcoumarinStructureDifferent position of substitution on the coumarin ring

Case Study 1: Anticancer Effects

A recent investigation into the anticancer effects of ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate revealed a significant reduction in tumor size in animal models treated with the compound compared to controls. The study emphasized the need for further clinical trials to evaluate its efficacy and safety in humans.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various coumarin derivatives, ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate with structurally related coumarin derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties Biological Relevance Reference
This compound 3-benzyl, 4-methyl, 7-ethoxy acetate C₂₂H₂₂O₅ Lipophilic (logP ~3.3), ester hydrolysis potential Prodrug candidate, enzyme inhibition
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 4-methyl, 7-ethoxy acetate C₁₅H₁₆O₅ Lower lipophilicity (logP ~2.8) Anticoagulant activity, reduced bioavailability compared to benzyl analog
2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(m-tolyl)acetamide (4cc) 3-benzyl, 4-methyl, 7-acetamide C₂₆H₂₄N₂O₅ Enhanced stability (amide vs. ester), logP ~3.5 Improved target binding in kinase assays
Tert-butyl 2-(2-((3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetate (5e) 3-benzyl, 4-methyl, 7-ethoxy ethoxy tert-butyl ester C₂₈H₃₂O₇ Increased steric bulk (tert-butyl), logP ~4.1 Delayed hydrolysis, sustained drug release
Ethyl 2-((6-ethyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate 6-ethyl, 3-thiazole, 7-ethoxy acetate C₂₀H₂₀N₂O₅S Heterocyclic thiazole group, logP ~3.0 Anticancer activity via kinase inhibition

Key Structural and Functional Differences:

Replacement with a thiazole ring () introduces heterocyclic polarity, altering solubility and target selectivity .

Position 7 Modifications :

  • Ethyl ester vs. amide (): Esters are prone to hydrolysis, making them prodrug candidates, while amides offer metabolic stability .
  • Tert-butyl ester () increases steric hindrance, slowing hydrolysis and extending half-life .

Biological Activity: The benzyl-containing analog shows superior enzyme inhibition in acetylcholinesterase assays compared to non-benzylated derivatives (e.g., IC₅₀ = 12 µM vs. 45 µM for 4-methyl analog) . Thiazole-substituted derivatives () exhibit anticancer activity (IC₅₀ = 8 µM against HeLa cells) due to kinase binding .

Synthetic Routes :

  • Most analogs are synthesized via alkylation of 7-hydroxycoumarins with haloacetates (e.g., ethyl bromoacetate) under basic conditions .
  • Amide derivatives (e.g., 4cc) require additional steps, such as hydrazide formation and condensation with aromatic aldehydes .

Biological Activity

Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Overview of Coumarins

Coumarins are a class of compounds characterized by a benzopyrone structure. They exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.
  • Anticancer : Inducing apoptosis in cancer cells and inhibiting tumor growth.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction conditions include:

  • Dissolving 7-hydroxy-4-methylcoumarin in dry acetone.
  • Adding potassium carbonate.
  • Introducing benzyl bromoacetate.
  • Heating the mixture to approximately 50°C for several hours.
  • Isolating the product through filtration and recrystallization.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Activity

The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. Its effectiveness varies across different microbial strains.

Antioxidant Activity

This compound acts as a free radical scavenger, donating electrons to reactive oxygen species (ROS) and thereby reducing oxidative stress within cells.

Anticancer Activity

This compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting pathways involved in cell proliferation.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
    Microbial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Candida albicans14
  • Antioxidant Activity : The compound has shown a high capacity for scavenging free radicals in vitro, with an IC50 value comparable to standard antioxidants like ascorbic acid .
  • Anticancer Research : In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Case Studies

A notable case study involved the evaluation of this compound's efficacy against human cancer cell lines. Researchers reported that treatment with ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, and how can reaction yields be improved?

The synthesis typically involves O-acylation of 7-hydroxy-4-methylcoumarin derivatives. A validated method uses ethyl chloroacetate and K₂CO₃ in dry DMF under reflux, achieving 81–82% yield via crystallization . To optimize yields:

  • Ensure anhydrous conditions to minimize hydrolysis side reactions.
  • Use excess ethyl chloroacetate (1.2–1.5 equivalents) and monitor reaction progress via TLC.
  • Purify via recrystallization (ethanol/water) or column chromatography for higher purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR (¹H/¹³C): Confirm the ester group (δ ~4.2–4.4 ppm for CH₂, δ ~1.2–1.4 ppm for CH₃) and chromenone aromatic protons (δ 6.5–8.0 ppm) .
  • IR: Identify carbonyl stretches (C=O at ~1740 cm⁻¹ for ester, ~1660 cm⁻¹ for chromenone) .
  • HPLC/LC-MS: Use a C18 column with a methanol/water gradient (70:30 to 90:10) and MS detection for purity assessment .

Q. How can purification challenges (e.g., byproduct formation) be addressed?

  • Byproduct removal: Employ silica gel chromatography with ethyl acetate/hexane (3:7) to separate unreacted starting materials.
  • Recrystallization: Use ethanol or acetonitrile to isolate high-purity crystals (>95%) .

Q. What are the key reactivity patterns of this compound under basic or acidic conditions?

  • Hydrolysis: The ester group hydrolyzes to acetic acid derivatives under basic (NaOH/EtOH) or acidic (HCl/H₂O) conditions .
  • Electrophilic substitution: The chromenone core undergoes nitration or sulfonation at the 6-position due to electron-withdrawing effects of the carbonyl group .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

  • Antioxidant activity: DPPH radical scavenging assay (IC₅₀ determination at 517 nm) .
  • Anticancer screening: MTT assay against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives?

  • Single-crystal X-ray diffraction: Resolve bond lengths/angles (e.g., C=O bond ~1.21 Å) and confirm substituent positions .
  • SHELXL refinement: Use high-resolution data (R-factor < 0.05) to model disorder or hydrogen-bonding networks (e.g., O–H···O interactions) .

Q. How to analyze contradictions in reported synthesis yields (e.g., 40% vs. 81%)?

  • Variable factors: Differences in solvent purity (DMF vs. acetonitrile), reaction time (8–12 hours), or workup procedures (aqueous quenching vs. direct filtration) .
  • Mitigation: Replicate literature conditions with strict moisture control and stoichiometric monitoring via in situ IR.

Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic studies: Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition of target enzymes (e.g., cyclooxygenase-2) .
  • Molecular docking (AutoDock Vina): Model interactions between the chromenone core and enzyme active sites (e.g., π-π stacking with Tyr355) .

Q. How does structural modification (e.g., trifluoromethyl substitution) alter bioactivity?

  • Comparative studies: Replace the benzyl group with a trifluoromethyl moiety to enhance lipophilicity (logP increase by ~0.5) and improve blood-brain barrier penetration .
  • SAR analysis: Test derivatives in enzyme assays (e.g., IC₅₀ shift from 12 µM to 5 µM with CF₃ substitution) .

Q. What advanced techniques optimize NMR signal resolution for complex mixtures?

  • COSY/HSQC: Resolve overlapping aromatic signals in derivatives by correlating ¹H-¹H and ¹H-¹³C couplings .
  • DOSY: Differentiate between monomeric and aggregated species in solution using diffusion coefficients .

Q. Can DFT calculations predict electronic properties relevant to photophysical applications?

  • HOMO-LUMO analysis: Calculate bandgap energy (~3.2 eV) to assess potential as a fluorescent probe .
  • TD-DFT: Simulate UV-Vis spectra (λmax ~350 nm) and compare with experimental data to validate chromophore behavior .

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